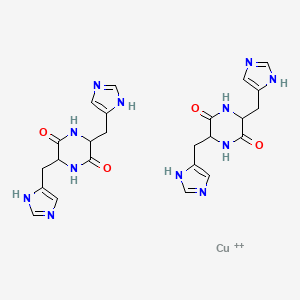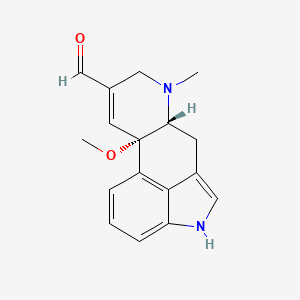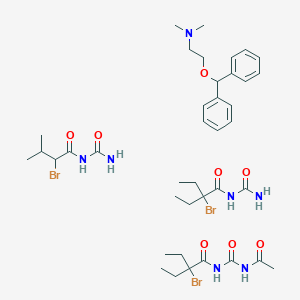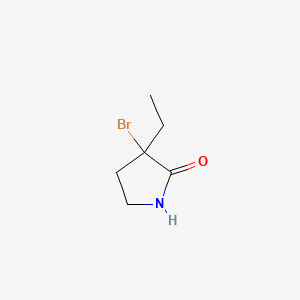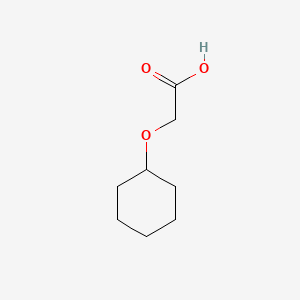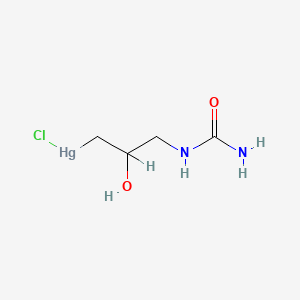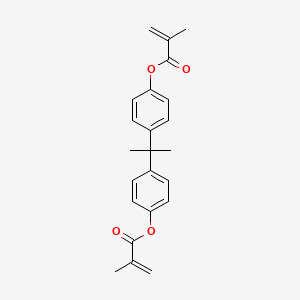
Bisphenol A dimethacrylate
Vue d'ensemble
Description
Bisphenol A dimethacrylate (BADM) is a widely used monomer in the field of polymer chemistry. It is a multifunctional monomer that has been used as a building block for a wide range of polymers, and is used in a variety of applications, including biomedical and pharmaceutical applications. BADM has been used in the synthesis of polymers for drug delivery, tissue engineering, and medical implants. In addition, BADM has been used to create polymeric materials with improved properties, such as increased strength, flexibility, and biocompatibility.
Applications De Recherche Scientifique
Estrogenic Activity in Dental Materials
A study revealed that certain resin-based composites used in dentistry, containing bisphenol-A dimethacrylate, exhibit estrogenic activity. This is significant as it contributes to human exposure to xenoestrogens, particularly in children receiving dental sealants (Olea et al., 1996).
Polymerization Kinetics
Research on bisphenol-A-based dimethacrylates demonstrates that the polymerization rate of these compounds increases with temperature, up to a certain point where depropagation becomes dominant (Broer et al., 1991).
Mutagenic Activity in Industrial Resins
A study investigated the mutagenic effects of bisphenol A dimethacrylate, a common monomer in dental composite materials and various industrial resins. The research indicated no mutagenic effects for this compound in certain test strains, highlighting its potential safety in industrial applications (Schweikl et al., 1998).
Monomer Release in Dental Applications
A study developed a method to determine the release of this compound and other monomers from dental composites, highlighting its potential impact on oral health and the importance of monitoring these releases (Diamantopoulou et al., 2020).
Diffusion Through Dental Structures
Research focused on the diffusion and elution kinetics of this compound through dentinal tubules, providing insights into the interaction of this compound with dental pulp and its potential effects on dental health (Durner et al., 2020).
Mechanical Properties in Dental Materials
A study evaluated the impact of this compound on the network characteristics and mechanical properties of dental materials. This research is crucial for understanding how this compound affects the durability and effectiveness of dental composites (Fróes-Salgado et al., 2015).
Pulpal Response in Dental Applications
An investigation into the pulpal response of monkeys to this compound in dental resins and cements provides valuable data on the biological response to this material in dental treatments (Auvenshine & Eames, 1972).
Mécanisme D'action
Target of Action
Bisphenol A Dimethacrylate (Bis-DMA) is a derivative of Bisphenol A (BPA), which is known to interact with nuclear receptors . These receptors include human estrogen receptor alpha (hERα), human estrogen-related receptor gamma (hERRγ), and human peroxisome proliferator-activated receptor gamma (hPPARγ) . These receptors play crucial roles in various biological processes, including cell differentiation, metabolism, and hormonal regulation .
Mode of Action
Bis-DMA, similar to BPA, can bind to these nuclear receptors . The binding process is mainly driven by direct hydrogen bond and hydrophobic interactions . Bis-DMA can mimic the action of natural hormones and keep the nuclear receptors in active conformations . This interaction can affect the normal function of these nuclear receptors .
Biochemical Pathways
The interaction of Bis-DMA with nuclear receptors can affect various biochemical pathways. For instance, BPA, from which Bis-DMA is derived, has been shown to modulate peroxisome proliferator-activated receptors (PPARs), leading to changes in adipogenesis and lipid accumulation in adipose tissue and liver . It’s plausible that Bis-DMA might have similar effects, but more research is needed to confirm this.
Result of Action
Studies on bpa suggest that it can have reproductive toxic effects . For instance, exposure to Bis-DMA has been associated with significant reductions in body weights and relative testes weights, as well as increases in seminal vesicle and preputial gland weights . It also led to significant reductions in testicular and epididymal sperm counts .
Action Environment
The action, efficacy, and stability of Bis-DMA can be influenced by various environmental factors. For instance, the release of BPA (and potentially Bis-DMA) from dental materials can be affected by the conditions of polymerization . Additionally, BPA is known to be one of the highest volume chemicals in worldwide production and is used in a wide variety of products, leading to widespread environmental exposure . This widespread presence could potentially influence the action and efficacy of Bis-DMA.
Propriétés
IUPAC Name |
[4-[2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O4/c1-15(2)21(24)26-19-11-7-17(8-12-19)23(5,6)18-9-13-20(14-10-18)27-22(25)16(3)4/h7-14H,1,3H2,2,4-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZSUMLPWDHKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61181-07-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61181-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80863135 | |
| Record name | (Propane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3253-39-2 | |
| Record name | Bisphenol A dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3253-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisphenol A dimethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003253392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[(1-methylethylidene)di-4,1-phenylene] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Propane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-isopropylidenediphenyl dimethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL DIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/982O8255NE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Bis-DMA?
A1: Bisphenol A dimethacrylate has the molecular formula C25H28O4 and a molecular weight of 392.49 g/mol.
Q2: How does the structure of Bis-DMA contribute to its properties?
A2: Bis-DMA's structure features two methacrylate groups linked by a bisphenol A core. [] The methacrylate groups provide sites for free radical polymerization, allowing Bis-DMA to crosslink with other monomers, forming strong and durable polymers. [] The bisphenol A core contributes to the material's rigidity.
Q3: How does Bis-DMA perform in dental resins, and what are the concerns?
A3: Bis-DMA is often combined with other monomers like triethylene glycol dimethacrylate (TEGDMA) and urethane dimethacrylate (UDMA) in dental resins. [, ] While these combinations offer desirable handling and mechanical properties, concerns remain about incomplete polymerization leading to residual monomers and potential leaching into the oral cavity. [, ]
Q4: How does the concentration of Bis-DMA affect the properties of dental polymers?
A4: Studies show that increasing Bis-DMA concentration generally leads to higher viscosity and potentially higher polymerization shrinkage, which can affect the integrity of dental restorations. [, ]
Q5: What is the estrogenic potential of Bis-DMA, and how does it compare to Bisphenol A (BPA)?
A5: Both Bis-DMA and its precursor, BPA, have demonstrated estrogenic activity in vitro, meaning they can mimic the hormone estrogen in cell-based assays. [, , ] This activity raises concerns about potential endocrine disruption, although the potency of Bis-DMA appears to be lower than that of BPA. []
Q6: How does the structure of Bis-DMA relate to its estrogenic activity?
A6: The bisphenol A core in Bis-DMA is structurally similar to estrogen and can interact with estrogen receptors in the body. [] This interaction is believed to be responsible for its estrogenic effects.
Q7: Are there any long-term health effects associated with Bis-DMA exposure?
A7: Research on the long-term effects of Bis-DMA exposure is limited. [] More studies are needed to fully understand its potential risks and the implications of its estrogenic activity.
Q8: How does the presence of Bis-DMA affect the polymerization process in dental resins?
A8: Bis-DMA's reactivity and potential for crosslinking influence the polymerization kinetics and final properties of dental resins. [] It can contribute to increased polymerization shrinkage and stress development. []
Q9: What are the degradation products of Bis-DMA, and do they pose any health risks?
A9: Hydrolysis of Bis-DMA can lead to the formation of Bisphenol A (BPA) and other metabolites. [] BPA is a known endocrine disruptor, raising concerns about the potential health risks associated with Bis-DMA degradation. []
Q10: What factors influence the degradation of Bis-DMA in dental applications?
A10: Factors like pH, enzymatic activity, and the presence of other chemicals can influence the degradation of Bis-DMA. [, ] For example, acidic conditions can accelerate the hydrolysis of Bis-DMA. []
Q11: Are there any alternatives to Bis-DMA in dental materials?
A11: Researchers are exploring alternative monomers like dimer acid-derived dimethacrylates (DADMA) to potentially overcome the limitations of Bis-DMA, such as high polymerization shrinkage and potential estrogenic effects. []
Q12: What are the future directions for research on Bis-DMA?
A12: Future research should focus on:
Q13: How is Bis-DMA typically analyzed in research settings?
A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet-visible (UV-Vis) spectroscopy and mass spectrometry (MS), is commonly used to identify and quantify Bis-DMA in complex mixtures. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





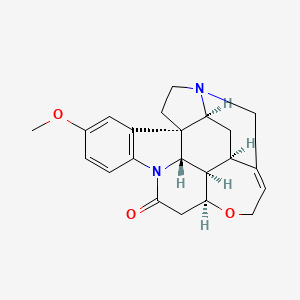
![N-[(4-Chlorophenyl)methyl]-N-ethyl-2-pyridinamine](/img/structure/B1215559.png)
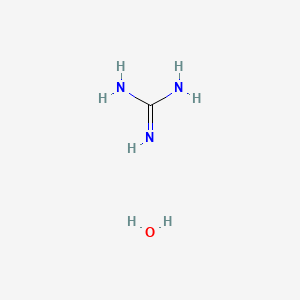
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R)-5-(7,8-dimethyl-2,4,6-trioxo-1H-benzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B1215566.png)
